molecular formula C11H22N2O4S B596318 Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate CAS No. 1262310-00-8

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate

Cat. No. B596318
CAS RN: 1262310-00-8
M. Wt: 278.367
InChI Key: UXYFDFIFACOEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate is a chemical compound with the molecular formula C11H22N2O4S . It has a molecular weight of 278.367 . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group and a methylsulfonyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate has a molecular weight of 278.37 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Organic Synthesis and Intermediates

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate and its derivatives are often used in the synthesis of complex organic molecules. For instance, they serve as key intermediates in the synthesis of Vandetanib, a therapeutic agent, through processes that include acylation, sulfonation, and substitution, with the total yield of the steps reported as 20.2% (Min Wang et al., 2015). Similarly, they play a role in the synthesis of potential anti-malarial agents, where the molecular conformation and intermolecular hydrogen bonding are critical for generating activity (W. Cunico et al., 2009).

Process Development and Scale-Up

In the context of process development, such compounds are synthesized through efficient one-pot, two-step telescoped sequences, demonstrating practical applications in the manufacture of inhibitors for lymphocyte function-associated antigen 1. A modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been described, showing over 50% overall isolated yield and high purity (Wenjie Li et al., 2012).

Asymmetric Synthesis

The asymmetric Mannich reaction involving tert-butyl phenyl(phenylsulfonyl)methylcarbamate showcases its use in creating chiral amino carbonyl compounds, highlighting the significance in the synthesis of chiral intermediates and the importance of purification and waste disposal techniques (J. Yang et al., 2009).

Catalytic Properties and Chemical Transformations

Compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derivatives of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate, exhibit behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis (Xavier Guinchard et al., 2005).

Medicinal Chemistry Applications

In medicinal chemistry, such compounds are involved in the synthesis of inhibitors, such as p38 MAP kinase inhibitors, which are potentially useful for treating conditions like rheumatoid arthritis and psoriasis. The synthesis involves chemoselective reactions and highlights the importance of chemoselectivity in medicinal chemistry (John Y. L. Chung et al., 2006).

properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-6-5-7-13(8-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYFDFIFACOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate

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